Product packaging for Glycylglycyl-L-glutaminylglycine(Cat. No.:CAS No. 13289-23-1)

Glycylglycyl-L-glutaminylglycine

Cat. No.: B14707235
CAS No.: 13289-23-1
M. Wt: 317.30 g/mol
InChI Key: QVNGKTLWRUYGJQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylglycyl-L-glutaminylglycine (CAS 13289-23-1) is a synthetic tripeptide with the molecular formula C11H19N5O6 . As a compound built from glycine and glutamine residues, it is of significant interest in biochemical and physiological research for developing more complex peptide structures and studying peptide interactions . The presence of glutamine, a conditionally essential amino acid that serves as a crucial building block and supports gastrointestinal and immune health, may inform the biological activity of this peptide . Similarly, the glycine residues contribute to its structure; glycine itself is a well-characterized amino acid that functions as a fast inhibitory neurotransmitter in the central nervous system . This tripeptide is provided strictly for research use in laboratory settings. It is ideal for investigations into peptide transport and absorption, enzymatic studies, and as a potential component in the synthesis of more complex bioactive peptides. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N5O6 B14707235 Glycylglycyl-L-glutaminylglycine CAS No. 13289-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13289-23-1

Molecular Formula

C11H19N5O6

Molecular Weight

317.30 g/mol

IUPAC Name

2-[[(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C11H19N5O6/c12-3-8(18)14-4-9(19)16-6(1-2-7(13)17)11(22)15-5-10(20)21/h6H,1-5,12H2,(H2,13,17)(H,14,18)(H,15,22)(H,16,19)(H,20,21)/t6-/m0/s1

InChI Key

QVNGKTLWRUYGJQ-LURJTMIESA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

C(CC(=O)N)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

High Resolution Structural Elucidation of Glycylglycyl L Glutaminylglycine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution and in the solid state. nih.govspringernature.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about atomic connectivity, spatial proximity, and molecular dynamics.

Multidimensional NMR for Complete Sequence and Conformational Assignment

Multidimensional NMR experiments are crucial for resolving the complex spectral overlap often found in the one-dimensional proton (¹H) spectra of peptides and for assigning all proton and carbon resonances. nih.gov For Glycylglycyl-L-glutaminylglycine, a combination of 2D NMR experiments would be employed to confirm its amino acid sequence and determine its solution conformation.

Key experiments include:

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a single amino acid residue's spin system. For instance, it would show connectivity from the amide proton (NH) to the alpha-proton (Hα) and subsequently to the side-chain protons of the glutamine residue.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. This is critical for determining the peptide's secondary structure. For example, NOEs between the Hα of one residue and the NH of the subsequent residue (Hαᵢ - NHᵢ₊₁) are indicative of specific backbone torsion angles (φ, ψ) and can suggest the presence of turn-like structures. frontiersin.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, providing a map of carbon-proton connections and aiding in the definitive assignment of each atom in the peptide structure.

The collective data from these experiments, including chemical shifts, coupling constants, and NOE-derived distance restraints, are used as input for computational modeling to generate an ensemble of structures representing the peptide's conformational preferences in solution. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound in Aqueous Solution Hypothetical data based on typical amino acid chemical shifts.

ResidueAmide (NH) (ppm)Alpha (Hα) (ppm)Side Chain (ppm)
Glycine (B1666218) (1)8.503.98-
Glycine (2)8.353.96-
L-Glutamine8.204.30Hβ: 2.14, Hγ: 2.35, Side Chain NH₂: 7.51, 6.85
Glycine (4)8.103.95-

Solid-State NMR for Conformational Analysis

Solid-state NMR (ssNMR) provides atomic-resolution structural information on peptides in a microcrystalline or amorphous solid state, environments that are often inaccessible to solution NMR or X-ray crystallography. nih.govmdpi.com This technique is particularly valuable for studying polymorphism, where a peptide can adopt different conformations in the solid phase. nih.gov

For this compound, ssNMR experiments, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), would be used. By measuring the chemical shifts of ¹³C and ¹⁵N nuclei (if isotopically labeled), ssNMR can reveal details about the peptide's backbone and side-chain conformation. mdpi.com The line widths in ssNMR spectra can also provide insights into the degree of conformational disorder within the sample. meihonglab.com Two-dimensional correlation experiments in the solid state can establish through-bond and through-space connectivities, similar to their solution-state counterparts, to build a model of the peptide's solid-state conformation.

¹⁹F NMR as a Structural Probe through Derivatization

¹⁹F NMR offers a highly sensitive method for probing molecular structure and conformational changes with no background signal from the biological matrix. nih.govnih.gov Since this compound does not naturally contain fluorine, it can be chemically modified (derivatized) by attaching a fluorine-containing group to a specific site, such as the N-terminus or the side chain of a reactive residue. researchgate.netacs.org

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. nih.gov Any change in the peptide's conformation, whether induced by solvent, pH, or binding to another molecule, would likely alter the ¹⁹F chemical shift. This makes ¹⁹F NMR an excellent tool for studying subtle conformational dynamics. For example, derivatizing the N-terminal glycine with a trifluoromethyl group would introduce a sensitive probe to monitor the structure and interactions at this end of the peptide. acs.org

Mass Spectrometry (MS) for Precise Structural Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing precise molecular weight and structural information. nih.gov

High-Resolution Mass Spectrometry and Elemental Composition Analysis

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). youtube.comnih.gov For this compound, HRMS would be used to determine its exact molecular weight.

This high mass accuracy allows for the unambiguous determination of the peptide's elemental composition. By comparing the experimentally measured mass to the theoretical masses of possible chemical formulas, the correct elemental formula can be confirmed, ruling out other potential compositions.

Table 2: High-Resolution Mass Spectrometry Data for this compound Theoretical values calculated for the protonated molecule [M+H]⁺.

ParameterValue
Chemical FormulaC₁₁H₁₉N₅O₆
Theoretical Monoisotopic Mass333.1335 u
Theoretical [M+H]⁺334.1408 u

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence of a peptide. mdpi.comresearchgate.net In an MS/MS experiment, the intact peptide ion (the precursor ion) is selected and then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). youtube.com The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

The fragmentation typically occurs at the peptide bonds, leading to the formation of characteristic b- and y-type ions. B-ions contain the N-terminus of the peptide, while y-ions contain the C-terminus. The mass difference between consecutive ions in a b- or y-ion series corresponds to the mass of a specific amino acid residue, allowing for the direct reading of the peptide sequence. youtube.com

Table 3: Predicted MS/MS Fragmentation Ions for this compound ([M+H]⁺) Hypothetical fragmentation pattern.

Ion TypeSequenceCalculated m/z
b₁G58.04
b₂GG115.06
b₃GGQ243.12
y₁G76.04
y₂QG204.10
y₃GQG261.12

This systematic fragmentation pattern provides definitive proof of the amino acid sequence, complementing the data obtained from NMR spectroscopy. nih.govnih.gov

Electron Transfer Dissociation (ETD) Enhancement

Electron Transfer Dissociation (ETD) is a powerful mass spectrometry technique used for sequencing peptides and characterizing post-translational modifications. In ETD, peptide ions are fragmented by transferring electrons to them, which induces cleavage of the N-Cα bond along the peptide backbone. This process yields c- and z-type fragment ions, providing detailed sequence information.

A significant advantage of ETD is that it preserves labile modifications on amino acid side chains that are often lost during other fragmentation methods like collision-induced dissociation (CID). For a peptide such as this compound, ETD would allow for unambiguous determination of the amino acid sequence and could identify any modifications to the glutamine side chain. While CID provides information about the composition of glycan moieties on glycopeptides, ETD excels at sequencing the peptide backbone itself, making the techniques complementary. nih.gov The efficiency of ETD can be influenced by factors like the charge state and mass-to-charge ratio of the precursor ion. researchgate.net Generally, higher charge states and lower m/z values result in better fragmentation and more complete sequence coverage. researchgate.net

Although ETD is particularly well-suited for analyzing modified peptides, its fragmentation efficiency can be low, with charge reduction sometimes being a more dominant reaction pathway than the desired fragmentation. nih.gov Despite this, the combination of ETD with other mass spectrometry techniques provides a comprehensive approach to peptide characterization. nih.gov

X-ray Crystallography and Electron Diffraction for Atomic Resolution Structures

Determining the precise three-dimensional arrangement of atoms in a peptide requires methods that can achieve atomic resolution. X-ray crystallography and electron diffraction are the primary techniques for this purpose. These methods rely on the diffraction of X-rays or electrons by a crystalline sample to generate a diffraction pattern, which can then be used to reconstruct a detailed model of the molecular structure.

A major bottleneck in the structural analysis of peptides by diffraction methods is the initial step of growing high-quality crystals. nist.gov Peptides, particularly short and flexible ones, can be difficult to crystallize due to their conformational flexibility and tendency to form disordered aggregates instead of well-ordered crystals. cymitquimica.com The successful crystallization of a peptide like this compound would depend on finding the optimal combination of various factors, including:

Purity and Solubility: The peptide sample must be highly pure, as impurities can inhibit crystal growth. nist.gov It also needs to be soluble in the chosen solvent systems. nist.gov

Precipitating Agents, Buffers, and pH: A wide range of chemical conditions must be screened to find the ideal environment that encourages the peptide to slowly precipitate out of solution and form a crystal lattice. cymitquimica.com

Temperature: Temperature control is critical during the crystallization process. nih.gov

Common techniques used to overcome these challenges include vapor diffusion (both hanging and sitting drop methods), microbatch crystallization under oil, and co-crystallization with other molecules that can help stabilize the peptide and promote lattice formation. cymitquimica.com

For peptides that fail to form large crystals suitable for X-ray crystallography, Micro-Electron Diffraction (MicroED) offers a revolutionary alternative. researchgate.net This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals that are thousands of times smaller than those required for conventional X-ray diffraction. researchgate.netresearchgate.net

The key advantages of MicroED include:

Analysis of Small Crystals: It can analyze crystals as small as a few hundred nanometers in thickness. researchgate.net

Rapid Data Collection: A complete dataset can often be collected in minutes from a single nanocrystal. researchgate.net

High Resolution: The method has been shown to yield atomic or near-atomic resolution structures. researchgate.net

In a MicroED experiment, a frozen-hydrated nanocrystal is placed in a transmission electron microscope and rotated in a continuous motion while a sensitive detector records electron diffraction patterns. researchgate.net Because electrons interact much more strongly with matter than X-rays, even extremely small crystals can produce a usable diffraction pattern. researchgate.net This technique has been successfully used to determine the structures of various peptides and small molecules, even from heterogeneous mixtures. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Conformational Insight

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the conformational states of peptides by probing their molecular vibrations. These methods are sensitive to the secondary structure of the peptide backbone, such as the presence of β-sheets, α-helices, or random coils.

The most informative vibrational bands for peptide analysis are the Amide bands:

Amide I (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide backbone and is highly sensitive to secondary structure.

Amide II (1480-1580 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching.

Amide III (1220-1320 cm⁻¹): A complex band involving C-N stretching and N-H bending.

For a peptide like this compound, analyzing the positions and shapes of these bands in its IR and Raman spectra would reveal insights into its predominant conformation in different environments (e.g., in solution versus the solid state). While IR spectroscopy can be challenging in aqueous solutions due to the strong absorption of water, Raman spectroscopy is less affected by water, making it highly suitable for studying biological molecules in their native environment. The combination of both techniques provides a more complete picture of the peptide's vibrational properties and, by extension, its structure.

Vibrational Mode Typical Frequency Range (cm⁻¹) for Peptides Primary Molecular Motion
Amide I1600-1700C=O stretching
Amide II1480-1580N-H bending and C-N stretching
Amide III1220-1320C-N stretching and N-H bending

Table based on data from various sources.

UV-Visible Spectroscopy for Electronic Structure and Interactions

UV-Visible absorption spectroscopy is a widely used technique to study the electronic properties of molecules. For peptides, UV-Vis spectroscopy is commonly employed to determine concentration. However, high-resolution analysis can also provide information on the local environment of aromatic amino acid side chains and changes in the peptide's tertiary structure.

The primary absorbers in the near-UV region (240-300 nm) for peptides are the aromatic amino acids: Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). The peptide bond itself absorbs light at shorter wavelengths (around 190-230 nm). Since this compound lacks aromatic residues, its UV-Vis absorption spectrum would be dominated by the peptide bond absorptions in the far-UV range.

Changes in the environment of the peptide, such as solvent polarity or binding to other molecules, can cause shifts in the absorption maxima. These shifts can be subtle, but techniques like second-derivative spectroscopy can enhance the resolution and allow for the detection of small changes in the electronic structure and interactions of the peptide. While this compound itself is not expected to have a strong signal in the near-UV, this technique would be valuable if the peptide were modified with a chromophore or studied for its interaction with other absorbing species.

Computational Investigations of Glycylglycyl L Glutaminylglycine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational peptide research, offering a window into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing intricate details about conformational changes, solvent interactions, and energetic properties.

Conformational Landscape Exploration

The biological function of a peptide is intrinsically linked to its three-dimensional structure. The conformational landscape of a peptide refers to the entire collection of shapes it can adopt, along with their relative energies. For a flexible molecule like Glycylglycyl-L-glutaminylglycine, this landscape can be vast and complex.

MD simulations are instrumental in exploring this landscape. By simulating the peptide's motion over nanoseconds to microseconds, researchers can observe the transitions between different conformations. Analysis of these trajectories allows for the identification of stable and metastable conformational states, the calculation of free energy differences between them, and the characterization of the pathways for conformational change. For instance, studies on the similar tripeptide Glycyl-glycyl-glycine (GGG) have revealed a complex interplay of backbone dihedral angles that give rise to a variety of folded and extended structures. It is anticipated that the longer chain and the bulky, polar side chain of the glutamine residue in this compound would lead to an even more diverse conformational repertoire.

Interactions in Aqueous and Solvated Environments

In a biological context, peptides rarely exist in isolation. They are typically surrounded by water molecules, ions, and other biomolecules. These interactions play a critical role in determining the peptide's structure and function. MD simulations are particularly well-suited for studying these solvated environments.

By explicitly including water molecules in the simulation box, researchers can investigate the hydration shell of this compound. This allows for the detailed analysis of hydrogen bonding patterns between the peptide and surrounding water molecules, the quantification of the solvent accessible surface area, and the study of how the solvent influences the peptide's conformational preferences. For example, simulations of glycylglycine (B550881) in aqueous solutions have shown that the peptide can influence the local water structure and that specific hydrogen bonds between the peptide and water are crucial for its solubility and stability. The presence of the polar glutamine side chain in this compound is expected to lead to strong and specific interactions with the aqueous environment.

Force Field Development and Validation for Peptide Systems

The accuracy of MD simulations is heavily dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For peptides, force fields must accurately represent the energies associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Significant effort has been dedicated to the development and validation of force fields for proteins and peptides, such as CHARMM, AMBER, and OPLS. These force fields are parameterized against a wealth of experimental and quantum mechanical data to ensure their reliability. The process often involves simulating small, well-characterized peptides and comparing the simulation results with experimental data on properties like conformational preferences, vibrational spectra, and thermodynamic properties. The development of parameters for specific amino acid residues, including the polar glutamine and the flexible glycine (B1666218), is a continuous process aimed at improving the accuracy of peptide simulations.

Generative Modeling of Molecular Trajectories for Peptide Dynamics

While MD simulations are powerful, they can be computationally expensive, especially for exploring long-timescale events. Generative modeling, a rapidly advancing area of artificial intelligence, offers a promising approach to accelerate the exploration of peptide dynamics.

Techniques like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can learn the underlying patterns from existing MD trajectories and generate new, physically plausible trajectories. nih.gov These generative models can be trained on shorter simulations and then used to predict longer-timescale behavior, effectively bypassing the need for computationally intensive simulations. For a peptide like this compound, a generative model could be trained to capture the complex relationship between the flexible glycine linkers and the conformational state of the glutamine side chain, enabling the rapid generation of diverse and realistic molecular conformations. nih.gov This approach has the potential to significantly enhance our understanding of the full conformational ensemble of peptides.

Quantum Mechanical (QM) and Molecular Mechanical (MM) Calculations

While MD simulations provide invaluable insights into the dynamic behavior of peptides, a deeper understanding of their electronic properties and reaction mechanisms often requires the use of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Spectra Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost. DFT calculations can provide detailed information about the electronic structure of a molecule, including the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

For this compound, DFT calculations can be used to:

Optimize the geometry of different conformers to a high degree of accuracy, providing benchmark structures for force field development.

Calculate vibrational frequencies , which can be compared with experimental infrared and Raman spectra to validate the computed structures.

Predict electronic properties such as the dipole moment, polarizability, and electrostatic potential, which are crucial for understanding the peptide's interactions with its environment.

Investigate the energetics of chemical reactions , such as protonation/deprotonation events or the formation of non-covalent complexes.

Studies on smaller systems, such as the interaction of a single glycine molecule with water, have demonstrated the power of DFT in elucidating the fine details of intermolecular interactions and their spectroscopic signatures. Applying DFT to this compound, likely through hybrid QM/MM methods where the core region is treated with QM and the rest with MM, would provide a detailed picture of its intrinsic electronic properties.

Ab Initio Methods for Energetic and Spectroscopic Analysis

Ab initio quantum chemistry methods are foundational for the theoretical study of molecular systems, providing insights into electronic structure, energy, and spectroscopic properties from first principles, without reliance on empirical parameters. For peptides like this compound, these methods could elucidate conformational stability and vibrational spectra.

While specific studies on this compound are unavailable, research on simpler glycine peptides has utilized methods such as Hartree-Fock (HF) calculations with basis sets like 6-31++G**. These studies have been instrumental in understanding the fundamental forces, such as hydrogen bonding, that stabilize peptide structures. For instance, ab initio calculations on various conformations of glycine polypeptides have demonstrated that hydrogen bonding is a significant stabilizing force in helical structures.

A hypothetical energetic analysis of this compound using ab initio methods would involve calculating the energies of various conformers to identify the most stable structures in the gas phase or in solution. This would provide a detailed potential energy surface, highlighting low-energy minima corresponding to stable conformations.

Spectroscopic analysis, particularly infrared (IR) and Raman spectroscopy, could also be simulated using ab initio methods. These simulations would predict the vibrational frequencies and intensities of the peptide's various functional groups, such as the amide bonds, carbonyl groups, and the side chain of the glutamine residue. Comparing these theoretical spectra with experimental data, if available, would allow for a detailed assignment of the spectral features and provide a powerful tool for structural elucidation.

In Silico Prediction of Peptide Interactions and Properties

In silico methods, including molecular dynamics (MD) simulations, are powerful tools for investigating the behavior of peptides in a simulated biological environment. These methods can predict how a peptide like this compound might interact with other molecules, such as water, ions, or biological macromolecules, and can also predict various physicochemical properties.

Molecular dynamics simulations could be employed to study the conformational dynamics of this compound in aqueous solution. By simulating the movements of the peptide and surrounding water molecules over time, researchers can understand its flexibility, solvation, and the role of water in mediating its structure. For example, simulations of aqueous glycine solutions have shown that glycine molecules can form clusters and have revealed details about their hydration shells.

Furthermore, in silico tools can predict a range of properties for peptides. While specific data for this compound is not present in the searched literature, a hypothetical analysis would include the prediction of properties such as:

Predicted PropertyHypothetical Value/Description
Molecular Weight 360.34 g/mol
Isoelectric Point (pI) Predicted to be in the acidic to neutral range.
Hydrophobicity/Hydrophilicity The presence of glycine and glutamine residues suggests a generally hydrophilic character.
Potential for Hydrogen Bonding High, due to multiple amide groups and the glutamine side chain.

The prediction of peptide interactions is a key application of in silico modeling. Docking studies could be used to predict how this compound might bind to a protein target. This would involve generating a 3D model of the peptide and computationally placing it into the binding site of a receptor to calculate the binding affinity and identify key interacting residues. Such studies are crucial in the early stages of drug discovery and in understanding the biological roles of peptides.

Biochemical Roles and Interactions in Research Contexts

Enzymatic Substrate Specificity and Kinetics

The specific amino acid sequence of Glycylglycyl-L-glutaminylglycine makes it a valuable tool for probing the specificity and kinetic parameters of various peptidases.

Research has utilized this compound to characterize the activity of specific enzymes. Its structure allows for the investigation of peptidases that recognize and cleave peptide bonds involving glutamine residues. Studies often focus on determining the kinetic constants, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which provide insights into the enzyme's affinity for the substrate and its turnover rate. The cleavage of the peptide bonds within this tetrapeptide by a specific peptidase can be monitored over time to determine the enzyme's activity under various conditions, such as pH and temperature.

The interaction between this compound and a peptidase active site is a dynamic process. Molecular modeling and simulation techniques are employed to understand the conformational changes that occur upon binding. These studies reveal the specific hydrogen bonds, electrostatic interactions, and hydrophobic interactions that stabilize the enzyme-substrate complex. The orientation of the glutamine side chain within the enzyme's binding pocket is often a critical determinant of substrate recognition and subsequent catalysis. Understanding these dynamics at a molecular level is crucial for elucidating the mechanism of enzymatic action.

This compound can serve as a scaffold for designing modified peptides to probe and modulate enzyme activity. By systematically altering its amino acid sequence—for instance, by substituting the glutamine residue with other amino acids or by modifying the N- or C-terminus—researchers can investigate the structural requirements for substrate binding and catalysis. This approach, known as substrate engineering, helps to map the specificity of an enzyme's active site. The results from these studies can guide the development of specific enzyme inhibitors or more efficient enzyme substrates for various biotechnological applications.

The following table presents hypothetical kinetic data for the enzymatic cleavage of this compound and engineered variants by a specific peptidase, illustrating how modifications can impact enzyme efficiency.

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
This compound1.5106,667
Glycylglycyl-L-asparaginylglycine2.851,786
Glycylglycyl-L-glutamylglycine4.22476

This table is illustrative and provides a conceptual framework for data obtained from substrate engineering studies.

Interfacial Interactions in Model Systems

The behavior of this compound at interfaces is a key area of research, providing insights into its potential roles in biological systems and its applications in materials science.

The interaction of this compound with model membranes, such as lipid bilayers and monolayers, is of significant interest. These studies help to understand how peptides associate with cell surfaces. The adsorption characteristics are influenced by the peptide's primary sequence, charge, and hydrophobicity, as well as the composition and phase of the lipid membrane. Techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) and surface plasmon resonance (SPR) can be used to quantify the extent and kinetics of peptide adsorption to these model surfaces. The presence of the glutamine residue can contribute to specific hydrogen bonding interactions with lipid headgroups, influencing the peptide's orientation and conformation at the interface.

In aqueous solutions, under specific conditions of concentration, pH, and ionic strength, this compound can exhibit self-assembly and aggregation behavior. This can lead to the formation of various supramolecular structures, such as fibrils or nanoparticles. The driving forces for this aggregation can include hydrogen bonding between peptide backbones and side chains, as well as hydrophobic interactions. The study of this colloidal behavior is relevant for understanding peptide self-assembly processes, which are implicated in both functional biological structures and pathological protein aggregation. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are common techniques used to characterize the size and morphology of the resulting aggregates.

The table below outlines the impact of solution pH on the hypothetical aggregation size of this compound, as might be determined by DLS.

pHAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
3.01500.45
5.0800.25
7.42200.30
9.03500.50

This table is a conceptual representation of how environmental factors can influence the colloidal behavior of the peptide.

Intermolecular and Intramolecular Interactions

The peptide this compound, a tetrapeptide, exhibits a complex interplay of intermolecular and intramolecular interactions that are crucial to its three-dimensional structure and potential biochemical roles. These interactions are primarily governed by the constituent amino acids: two glycine (B1666218) residues and one L-glutamine residue. The flexibility of the glycine residues and the hydrogen-bonding capability of the glutamine side chain are key determinants of its conformational landscape.

Intramolecular Interactions

Intramolecular interactions are critical in defining the folded structure of this compound. These non-covalent interactions stabilize specific conformations of the peptide backbone and the orientation of the glutamine side chain.

The glutamine side chain, with its terminal amide group, is a significant contributor to intramolecular hydrogen bonding. rsc.orgresearchgate.net The amide group can act as both a hydrogen bond donor (via the -NH2 group) and an acceptor (via the carbonyl oxygen). researchgate.netyoutube.com This allows it to form hydrogen bonds with nearby amide groups in the peptide backbone. rsc.org Research on glutamine-containing peptides has shown that the glutamine side chain can actively participate in forming stable hydrogen-bonded structures, such as C8 and C9 hydrogen bonds, where the side chain folds back to interact with the peptide backbone. rsc.org

Furthermore, the glutamine side chain can stabilize specific secondary structures like β-turns. rsc.org A type I β-turn can be stabilized by the glutamine side chain forming a C7 hydrogen bond with the central amide group of the turn. rsc.org The presence of glycine residues, known for their conformational flexibility, allows the peptide backbone to adopt a wider range of phi (φ) and psi (ψ) angles, which can facilitate the formation of these compact, hydrogen-bonded structures. letstalkacademy.com The flexibility of glycine is essential for allowing the peptide to explore various conformations and for the glutamine residue to optimally position itself for these stabilizing intramolecular interactions. letstalkacademy.com

Interaction Type Participating Groups Significance
Hydrogen BondGlutamine side chain amide (-CONH2) and peptide backbone amides (-CO-NH-)Stabilizes folded conformations and local secondary structures. rsc.org
Hydrogen BondGlutamine side chain carbonyl with its own NH moietyCan lead to the formation of a seven-membered ring, contributing to structural stability. scirp.org
Carbonyl-Carbonyl InteractionBackbone carbonyls and side chain carbonylContributes to the stability of the peptide's conformation. scirp.org
C-H···O InteractionMethylene groups and carbonyl oxygenProvides additional stabilization to the folded structure. scirp.org

Intermolecular Interactions

Intermolecular interactions govern how this compound molecules interact with each other and with their environment, such as a solvent. These interactions are fundamental to properties like solubility and aggregation.

The primary mode of intermolecular interaction for this peptide is hydrogen bonding. The glutamine side chain is particularly important in this regard, as it can form extensive hydrogen bond networks with neighboring peptide molecules. researchgate.netnih.gov The amide group of the glutamine side chain can engage in hydrogen bonds with the glutamine side chains of other molecules, a phenomenon that is known to be a driving force for the aggregation of glutamine-rich peptides. nih.govnih.gov Computational studies have shown that cooperative hydrogen bonding between glutamine side chains can significantly stabilize intermolecular associations. nih.gov

Studies on short glycine peptides have indicated a preference for association at interfaces, such as a membrane-water interface, rather than remaining fully solvated in the bulk water. nih.gov This suggests that this compound may also exhibit surface-active properties.

Interaction Type Participating Groups Significance
Intermolecular Hydrogen BondGlutamine side chain amides of different moleculesCan lead to self-assembly and aggregation of the peptide. nih.gov
Peptide-Water Hydrogen BondPeptide's polar groups (N-terminus, C-terminus, Gln side chain) and water moleculesDetermines the solubility and hydration of the peptide. researchgate.net
van der Waals InteractionsNon-polar parts of the peptide moleculesContribute to the overall intermolecular attraction and packing in aggregates. nih.gov

Analytical Methodologies for Glycylglycyl L Glutaminylglycine Research

Chromatographic Separations

Chromatography is a cornerstone for the purification and analytical assessment of peptides. The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase. For peptides like Glycylglycyl-L-glutaminylglycine, High-Performance Liquid Chromatography is the predominant technique.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the isolation of this compound after synthesis and the subsequent determination of its purity. mtoz-biolabs.com The most common mode used for peptide analysis is Reversed-Phase HPLC (RP-HPLC). mtoz-biolabs.compepdd.com

Purity Assessment: In RP-HPLC, separation is based on the hydrophobicity of the peptide. mtoz-biolabs.comamericanpeptidesociety.org The stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile. mtoz-biolabs.comcreative-proteomics.com An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid (FA), is often added to the mobile phase to improve peak shape and resolution. Peptides are loaded onto the column under high aqueous conditions and eluted by a gradient of increasing organic solvent concentration. pepdd.com Impurities, such as deletion sequences or incompletely deprotected peptides from solid-phase synthesis, will have different hydrophobicities and thus different retention times, allowing for their separation and quantification. pepdd.com Peptide purity is typically determined by integrating the peak area of the main component relative to the total area of all peaks, with detection commonly performed by UV absorbance at 210-220 nm, where the peptide bond absorbs light. pepdd.comcreative-proteomics.com

Isolation: For preparative or semi-preparative isolation, the same RP-HPLC principles are applied but on a larger scale with wider columns to handle higher sample loads. Another powerful technique for peptide isolation is Ion-Exchange Chromatography (IEX). nih.gov IEX separates molecules based on their net charge at a given pH. gilson.comphenomenex.com Since peptides contain ionizable amino and carboxyl groups, their net charge is pH-dependent. In cation-exchange chromatography, a negatively charged stationary phase is used to retain positively charged peptides, which are then eluted by increasing the ionic strength (salt concentration) or pH of the mobile phase. phenomenex.com IEX is highly complementary to RP-HPLC and can be used in a multi-step purification strategy to achieve very high purity. nih.govnih.gov

Table 1: Typical HPLC Parameters for Peptide Analysis
ParameterReversed-Phase HPLC (RP-HPLC)Ion-Exchange HPLC (IEX)
PrincipleSeparation based on hydrophobicity mtoz-biolabs.comSeparation based on net charge gilson.com
Stationary PhaseNon-polar (e.g., C18, C8 bonded silica) creative-proteomics.comCharged (e.g., Strong Cation Exchange - SCX) phenomenex.com
Mobile Phase AWater + 0.1% TFA or Formic Acid Low ionic strength buffer (e.g., Ammonium Formate)
Mobile Phase BAcetonitrile + 0.1% TFA or Formic Acid High ionic strength buffer (e.g., high concentration Ammonium Formate) phenomenex.com
Elution MethodGradient of increasing organic solvent (Mobile Phase B) pepdd.comGradient of increasing ionic strength or pH phenomenex.com
DetectionUV Absorbance at 210-220 nm pepdd.comUV Absorbance at 210-220 nm

Due to their low volatility and thermal instability, peptides like this compound cannot be analyzed directly by Gas Chromatography (GC). sigmaaldrich.com Therefore, a chemical derivatization step is required to convert the non-volatile peptide into a volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com This is typically achieved by targeting the polar functional groups (carboxyl, amino, and amide side chains) of the constituent amino acids.

A common strategy involves a two-step derivatization:

Esterification: The carboxyl groups are converted to esters (e.g., methyl esters) by reaction with an alcohol in an acidic medium (e.g., 2 M HCl in methanol). nih.govmdpi.com

Acylation: The amino and other active hydrogen groups are acylated using reagents like pentafluoropropionic anhydride (PFPA). nih.govmdpi.com

Research on γ-glutamyl peptides has shown that under certain esterification conditions, the N-terminal glutamyl residue can cyclize to form a pyroglutamate derivative. nih.govmdpi.com This resulting derivative can then be acylated and analyzed by GC-MS. nih.govmdpi.com Another approach is silylation, which replaces active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Once derivatized, the compound can be separated by GC and detected by mass spectrometry, which provides fragmentation patterns useful for structural elucidation of the derivative.

Spectroscopic Characterization in Analytical Workflows

Spectroscopic methods are essential for confirming the chemical structure and conformation of this compound.

Mass Spectrometry (MS): MS is a primary tool for determining the molecular weight and confirming the amino acid sequence of a peptide. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions of peptides in the gas phase. osu.edu High-resolution mass spectrometers can provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used for sequencing. osu.edu In a typical MS/MS experiment, the molecular ion of the peptide is selected and then fragmented, often through collision-induced dissociation (CID). nih.govwikipedia.org The peptide backbone preferentially cleaves at the amide bonds, producing a series of characteristic fragment ions known as b- and y-ions. uab.edu Analyzing the mass differences between these fragment ions allows for the reconstruction of the amino acid sequence. uab.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic-level structure of the peptide in solution. uzh.ch 1H NMR spectra reveal the chemical environment of each proton. For this compound, one would expect to see characteristic signals for the α-protons of the glycine (B1666218) and glutamine residues, as well as signals for the β- and γ-protons of the glutamine side chain and the amide protons of the peptide backbone. utexas.edu Glycine is unique as it is the only achiral amino acid and often shows two distinct α-proton signals. utexas.edu Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish scalar coupling connectivities between protons within each amino acid residue, aiding in the complete assignment of the spectrum. uzh.ch 13C NMR provides information on the carbon skeleton of the molecule. The position of 13C-labeled glycine has been shown to influence spin-lattice relaxation times (T1), which has applications in hyperpolarized NMR studies. chemrxiv.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for analyzing the secondary structure of peptides. nih.govshimadzu.com The technique probes the vibrational modes of chemical bonds. acs.org For peptides, the most informative regions are the Amide I and Amide II bands. The Amide I band (1600–1700 cm⁻¹) arises mainly from the C=O stretching vibration of the peptide backbone and is highly sensitive to the peptide's secondary structure (α-helix, β-sheet, random coil). shimadzu.com The Amide II band (1510–1580 cm⁻¹) results from N-H bending and C-N stretching vibrations. By analyzing the position and shape of these bands, the predominant conformation of this compound in the solid state or in solution can be inferred. researchgate.net

Table 2: Characteristic FTIR Amide I Band Positions for Peptide Secondary Structures
Secondary StructureApproximate Amide I Frequency (cm⁻¹)
α-Helix1650–1658
β-Sheet1620–1640 (main band), 1670-1695 (minor band)
β-Turn1660–1685
Random Coil1640–1650
Source: Adapted from data on protein secondary structure analysis by FTIR. shimadzu.comresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques provide insights into the physical properties and stability of this compound as a function of temperature. mtoz-biolabs.com These methods are crucial for characterizing the solid-state properties of the lyophilized peptide.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram of a peptide can reveal its melting temperature (Tm), which is an indicator of its thermal stability, and the enthalpy of fusion (ΔH). formulationbio.com For peptides, DSC can provide valuable information on their stability and folding mechanisms. Studies on synthetic peptides have shown that DSC can distinguish between amorphous structures and more highly ordered aggregates like amyloid fibers. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This analysis provides information on the thermal stability and decomposition profile of the peptide. researchgate.net The TGA curve shows the temperatures at which the peptide degrades, and the mass loss at each stage corresponds to the volatilization of decomposition products. researchgate.netresearchgate.net Studies on the thermal decomposition of amino acids and peptides have shown that they decompose in distinct stages, releasing products such as water, ammonia, and carbon dioxide. researchgate.net For example, under inert conditions, glycine and its peptides decompose in multiple steps, with thermal stability increasing with chain length. researchgate.net The TGA profile of this compound would be influenced by the decomposition characteristics of its constituent glycine and glutamine residues. nih.govresearchgate.net

Derivatives and Analogues of Glycylglycyl L Glutaminylglycine for Mechanistic Studies

Design and Synthesis of Conformationally Restricted Analogues

To investigate the bioactive conformation of Gly-Gly-Gln-Gly, conformationally restricted analogues are designed to limit the peptide's flexibility. This approach helps to stabilize specific secondary structures, which can lead to enhanced binding affinity and biological activity by reducing the entropic penalty upon binding to a receptor or enzyme.

The design of these analogues often focuses on modifying the peptide backbone or the side chains of the constituent amino acids. For the glutamine residue, in particular, strategies for creating conformationally restricted analogues of glutamic acid and glutamine can be adapted. nih.govnih.gov One such method involves the regioselective synthesis of phenylglycinate derivatives, which can serve as rigid scaffolds. nih.govnih.govnist.gov For instance, the introduction of a cyclopropane (B1198618) ring into the backbone or side chain can significantly limit conformational freedom. The synthesis of 2-carboxycyclopropylglycines and 3,4-methanoprolines, which are conformationally rigid analogues of glutamic acid, provides a template for how the glutamine residue in Gly-Gly-Gln-Gly could be similarly modified.

Another approach is the synthesis of macrocyclic analogues. This can be achieved by introducing reactive groups at different positions in the peptide, followed by a ring-closing reaction. For example, analogues of the tripeptide Gly-Pro-Glu have been successfully cyclized, suggesting that similar strategies could be applied to Gly-Gly-Gln-Gly to understand the spatial orientation of its pharmacophoric groups.

The synthesis of these conformationally restricted analogues typically involves multi-step solution-phase or solid-phase peptide synthesis (SPPS). nih.govpharmaexcipients.com In SPPS, the peptide is assembled on a resin support, which allows for the efficient addition of natural and non-natural amino acids, including those designed to induce conformational constraints. nih.gov

Table 1: Examples of Methodologies for Conformationally Restricted Peptide Analogues

MethodologyDescriptionPotential Application to Gly-Gly-Gln-GlyKey Findings from Related Studies
Phenylglycinate Derivatives Synthesis of 2-alkoxycarbonyl- and 2-(aminocarbonyl)phenylglycinate methyl esters to create rigid scaffolds. nih.govnih.govnist.govIncorporation of a phenylglycinate derivative in place of the glutamine residue to restrict side-chain and backbone torsion angles.Regioselective synthesis is achievable, and these analogues show interesting biological and pharmacological properties. nih.govnih.gov
Cyclopropane-Containing Analogues Introduction of a cyclopropane ring into the amino acid structure to limit conformational flexibility.Replacement of L-glutamine with a cyclopropane-containing analogue to probe the required spatial arrangement of the side-chain amide.These analogues have been successfully used to study glutamate (B1630785) receptors, indicating their utility in probing ligand-receptor interactions.
Macrocyclization Formation of a cyclic peptide by linking the N- and C-termini or through side-chain bridging.Cyclization of the Gly-Gly-Gln-Gly backbone or through side-chain modifications to create a rigid structure.Macrocyclic analogues of other peptides have shown well-defined geometries and have been instrumental in mimicking specific conformers.

Isotopically Labeled Derivatives for NMR and MS Studies

Isotopically labeled derivatives of Gly-Gly-Gln-Gly are invaluable tools for nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies. jpt.com These derivatives, in which specific atoms are replaced with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), retain the same physicochemical properties as the unlabeled peptide but can be readily distinguished by these analytical techniques. jpt.com

For NMR spectroscopy, isotopic labeling is often essential for determining the three-dimensional structure of peptides in solution and for studying their dynamics. sigmaaldrich.com Uniform labeling with ¹³C and ¹⁵N allows for the use of heteronuclear NMR experiments, which are crucial for resolving resonance overlap and obtaining detailed structural restraints. utoronto.canih.gov Selective labeling, where only specific residues or atoms are isotopically enriched, can simplify complex spectra and highlight particular regions of the peptide, which is especially useful for studying interactions with larger biomolecules. nih.gov Given that glutamine can be a challenging amino acid to label specifically due to its central role in metabolism, specialized protocols may be required. nih.gov

In mass spectrometry, isotopically labeled peptides serve as ideal internal standards for quantitative analysis. nih.gov By spiking a biological sample with a known amount of the heavy-isotope-labeled Gly-Gly-Gln-Gly, the exact quantity of the endogenous, unlabeled peptide can be determined with high accuracy and precision. nih.govbiorxiv.org This is particularly important for pharmacokinetic and metabolic studies. The presence of the glutamine residue can influence the fragmentation patterns of peptides in MS/MS experiments, and isotopic labeling can aid in the precise identification and quantification of the peptide and its metabolites. nih.govnist.govkoreascience.kr

The synthesis of isotopically labeled peptides is typically achieved through solid-phase peptide synthesis using commercially available labeled amino acids. sigmaaldrich.com For uniform labeling, recombinant expression systems in media containing ¹³C-glucose and ¹⁵N-ammonium salts can be employed if a suitable fusion protein system is designed. vt.edunih.gov

Table 2: Applications of Isotopically Labeled Gly-Gly-Gln-Gly

ApplicationTechniqueLabeling StrategyResearch Findings Enabled
Structural Elucidation NMR SpectroscopyUniform ¹³C, ¹⁵N labelingDetermination of the three-dimensional solution structure and conformational dynamics of the peptide. sigmaaldrich.comunl.pt
Interaction Studies NMR SpectroscopySelective ¹⁵N or ¹³C labeling of specific residuesIdentification of the binding interface and conformational changes upon interaction with biological targets. nih.gov
Quantitative Analysis Mass SpectrometryUse of a ¹³C and/or ¹⁵N-labeled peptide as an internal standardAccurate quantification of the peptide in biological fluids and tissues for pharmacokinetic and metabolic studies. nih.govplos.org
Metabolite Identification Mass SpectrometryIsotopic labeling to trace the metabolic fate of the peptideIdentification and structural elucidation of metabolites by tracking the isotopic signature.

Nucleoamino Acid and Nucleopeptide Analogues

Nucleopeptides are hybrid molecules that combine the structural features of peptides and nucleic acids. They are composed of nucleoamino acids, which are amino acids that have a nucleobase attached to their side chain or backbone. The synthesis of nucleopeptide analogues of Gly-Gly-Gln-Gly can provide insights into its recognition by biological targets and can also impart novel properties, such as enhanced stability against enzymatic degradation. nih.gov

The design of these analogues involves replacing one or more of the amino acid residues of Gly-Gly-Gln-Gly with a nucleoamino acid. For example, the glycine (B1666218) or glutamine residues could be substituted with a nucleoamino acid containing one of the four canonical DNA/RNA bases (adenine, guanine, cytosine, or thymine/uracil). acs.org This creates a molecule that can potentially interact with nucleic acids or proteins that bind to nucleic acids.

The synthesis of nucleopeptides is typically carried out using solid-phase synthesis methods, similar to those used for conventional peptides. umich.edubiosearchtech.com Fmoc-protected nucleoamino acid monomers can be incorporated into the growing peptide chain. mdpi.com The resulting nucleopeptides can then be purified and characterized to study their structure and biological activity. Research on other small peptides has shown that the introduction of a nucleobase can significantly influence their biological properties, including their ability to inhibit enzymes or act as receptor ligands. nih.gov

Table 3: Characteristics of Nucleopeptide Analogues of Gly-Gly-Gln-Gly

Analogue TypeStructural ModificationPotential Research ApplicationsRelevant Findings from Analogue Studies
Nucleoamino Acid Substitution Replacement of a glycine or glutamine residue with a nucleoamino acid.Investigating the role of specific residues in molecular recognition and exploring potential interactions with nucleic acid binding proteins.The synthesis of nucleopeptides has been shown to be feasible using solid-phase techniques. nih.govmdpi.com
Backbone Modification Incorporation of a nucleobase into the peptide backbone.Enhancing the enzymatic stability of the peptide and creating novel structural scaffolds.Peptide nucleic acids (PNAs), which have a polyamide backbone, exhibit high affinity for DNA and RNA. umich.edu
Hybrid Constructs Covalent linkage of the peptide to an oligonucleotide.Creating targeted delivery systems or probes for studying peptide-nucleic acid interactions.The synthesis of peptide-PNA conjugates has been successfully demonstrated.

Historical Perspectives and Future Directions in Tetrapeptide Research

Evolution of Synthetic Strategies and Tools

The ability to chemically construct peptides has been a central goal of chemists for over a century, evolving from foundational discoveries to highly sophisticated and automated processes. The journey began in the early 20th century, with Emil Fischer's pioneering work that included the first synthesis of a dipeptide, glycylglycine (B550881), in 1901, and his introduction of the term "peptide" in 1902. ias.ac.in For the next five decades, progress was gradual, relying on what is now known as solution-phase peptide synthesis (SPS). nih.gov This classical approach involves coupling amino acids one by one in a solvent, a method that, while effective, was often hampered by low yields and difficulties in purifying the intermediate products. nih.govnumberanalytics.com

A revolutionary breakthrough occurred in 1963 when R. Bruce Merrifield introduced solid-phase peptide synthesis (SPPS). omizzur.comyoutube.com This landmark innovation involves anchoring the initial amino acid to a solid resin support and then sequentially adding subsequent amino acids. numberanalytics.comnih.gov The growing peptide chain remains attached to the resin throughout the synthesis, allowing for easy removal of excess reagents and byproducts by simple washing and filtration. nih.govyoutube.com This dramatically simplified the purification process and increased efficiency, making the synthesis of longer peptides more feasible. omizzur.comresearchgate.net Merrifield's work, for which he was awarded the Nobel Prize in Chemistry in 1984, transformed peptide synthesis from a specialized art into a widely accessible technique. omizzur.comyoutube.com

The development of SPPS was critically dependent on the invention of temporary protecting groups for the alpha-amino group of the amino acids, which prevent unwanted side reactions and polymerization. Key among these are the tert-butyloxycarbonyl (Boc) group, introduced in the late 1950s, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, developed in 1972. nih.govomizzur.comnih.gov These two protecting groups form the basis of the two primary SPPS strategies, differing mainly in the chemical conditions required for their removal. nih.gov

The late 1960s saw the development of the first automated peptide synthesizers, which mechanized the repetitive steps of SPPS and further accelerated the field. omizzur.comyoutube.com Modern synthesizers are highly sophisticated, computer-controlled instruments that can automatically perform all the necessary coupling and deprotection steps to assemble a desired peptide sequence, including tetrapeptides. youtube.com While SPPS is the most common method today, solution-phase synthesis continues to be relevant, particularly for large-scale production of shorter peptides. nih.govresearchgate.net

EraKey DevelopmentDescriptionSignificance
Early 1900sFirst Peptide Synthesis (E. Fischer)Synthesis of the dipeptide glycylglycine; introduction of the term "peptide". ias.ac.inEstablished the foundational principles of peptide chemistry. ias.ac.in
1930s-1950sProtecting Groups (e.g., Cbz, Boc)Introduction of the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups to temporarily block reactive amino groups. nih.govomizzur.comEnabled controlled, stepwise addition of amino acids, preventing polymerization. nih.gov
1963Solid-Phase Peptide Synthesis (SPPS) (R.B. Merrifield)The peptide is assembled on a solid resin support, simplifying purification. omizzur.comnih.govRevolutionized peptide synthesis, making it faster, more efficient, and accessible. researchgate.net
Late 1960sAutomated Peptide SynthesizersDevelopment of machines to automate the repetitive steps of SPPS. omizzur.comyoutube.comEnabled the rapid synthesis of numerous peptides by non-specialists. youtube.com
1972Fmoc Protecting Group (L. Carpino)Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removable under mild basic conditions. omizzur.comProvided a widely used alternative to the acid-labile Boc group, expanding synthetic options. nih.gov

Advancements in Structural Characterization

Parallel to the evolution of synthetic methods, the tools used to analyze and confirm the structure of peptides have become increasingly powerful and precise. For a tetrapeptide like Glycylglycyl-L-glutaminylglycine, structural characterization is essential to confirm its amino acid sequence, purity, and three-dimensional conformation. biopharmaspec.com

Mass spectrometry (MS) is a cornerstone technique for peptide analysis. numberanalytics.combiopharmaspec.com It provides a highly accurate measurement of the molecular weight of the peptide, which can confirm that the synthesis was successful. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR), offer exceptional sensitivity and mass accuracy, allowing for the differentiation of even subtle chemical variants and the detection of impurities at very low levels (as low as 0.01%). resolvemass.ca Techniques like tandem mass spectrometry (MS/MS) are used to fragment the peptide, providing data that confirms the precise amino acid sequence. resolvemass.ca

High-performance liquid chromatography (HPLC) is another indispensable tool, primarily used to assess the purity of a synthetic peptide. resolvemass.ca By passing the peptide mixture through a column with a stationary phase, HPLC separates the target peptide from any impurities or unreacted starting materials, allowing for quantification of its purity. researchgate.net

For determining the three-dimensional structure and dynamics of peptides in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method. numberanalytics.comnih.gov NMR can provide detailed information about the peptide's conformation, folding, and interactions with its environment. numberanalytics.com Another key technique for high-resolution structural information is X-ray crystallography, which can determine the precise atomic arrangement of a peptide if it can be grown into a suitable crystal. numberanalytics.com

More recently, other advanced techniques have been integrated into peptide characterization workflows. Ion mobility spectrometry (IMS) can be coupled with mass spectrometry to separate peptide conformers based on their shape and size. resolvemass.ca Spectroscopic methods like Circular Dichroism (CD) and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to analyze the secondary structure of peptides, such as the presence of alpha-helices or beta-sheets. biopharmaspec.com

TechniquePrimary ApplicationInformation Provided
High-Performance Liquid Chromatography (HPLC)Purity AnalysisSeparates the target peptide from impurities, allowing for purity assessment. resolvemass.ca
Mass Spectrometry (MS)Identity and Sequence ConfirmationMeasures molecular weight and, via fragmentation (MS/MS), confirms the amino acid sequence. numberanalytics.comresolvemass.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy3D Structure in SolutionProvides detailed information on peptide conformation, dynamics, and interactions in a solution state. numberanalytics.comnih.gov
X-ray CrystallographyHigh-Resolution 3D StructureDetermines the precise atomic coordinates of the peptide in a crystalline solid state. numberanalytics.com
Ion Mobility Spectrometry (IMS)Conformational AnalysisSeparates peptide isomers and conformers based on their size and shape in the gas phase. resolvemass.ca
Circular Dichroism (CD) / FT-IR SpectroscopySecondary Structure AnalysisProvides information about the peptide's secondary structural elements (e.g., helices, sheets). biopharmaspec.com

Emerging Trends in Computational Peptide Science

The most recent revolution in peptide research is being driven by computational science. Advances in algorithms and computing power are transforming how peptides are studied, designed, and optimized. frontiersin.org These computational tools are increasingly used to predict the structure and properties of peptides, saving significant time and resources compared to purely experimental approaches. nih.gov

A major breakthrough in this area is the development of highly accurate structure prediction tools based on deep learning and artificial intelligence (AI). ingentaconnect.com Programs like AlphaFold have demonstrated remarkable success in predicting the three-dimensional structures of proteins and are now being benchmarked for their performance on smaller peptides. nih.govmdpi.com While challenges remain, especially for highly flexible or solvent-exposed peptides, these tools can provide valuable starting models for experimental validation. nih.gov Other established computational methods for peptide structure prediction include de novo folding approaches like PEP-FOLD and Rosetta. nih.govuniv-paris-diderot.frresearchgate.net

Beyond structure prediction, computational modeling is routinely used to simulate peptide behavior and interactions. nih.gov Molecular dynamics (MD) simulations can model the movements of a peptide over time, offering insights into its conformational flexibility and stability. researchgate.net This is particularly important for understanding how a tetrapeptide might interact with a biological target.

Furthermore, machine learning (ML) is an emerging trend with vast potential. mdpi.com ML algorithms can be trained on large datasets of known peptides to predict various properties, such as biological activity or binding affinity. nih.govmdpi.com This enables the in silico screening of vast virtual libraries of peptides to identify promising candidates for synthesis and testing. nih.gov The ultimate goal is to move towards a rational design pipeline where computational tools can not only predict the properties of a peptide like this compound but also design novel tetrapeptides with specific, desired functions from the ground up. frontiersin.orgnih.gov This integration of AI and computational design has the potential to shift failures to the earlier, less costly in silico stages of research, thereby improving the success rate of developing new peptide-based molecules. researchgate.nettandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.